4-(Benzyloxy)-3-methoxyaniline hydrochloride

Cosmetic chemistry Sun protection factor Vanillin derivatives

Researchers synthesizing SPF-active vanillin derivatives or VSCC antagonists often face challenges with positional isomer mixtures that yield inactive byproducts. 4-(Benzyloxy)-3-methoxyaniline hydrochloride solves this with its defined 3-methoxy-4-benzyloxy substitution pattern. - The salt form enables precise gravimetric handling (±0.1 mg) vs. the free base oil (CAS 15382-71-5). - Hydrochloride form ensures aqueous solubility and storage stability at ambient temperature. - 95%-97% purity grades with NMR, HPLC, and GC documentation are standard; choose 97% for multi-step or Pd-catalyzed transformations to minimize impurity carry-through.

Molecular Formula C14H16ClNO2
Molecular Weight 265.73 g/mol
CAS No. 1159825-08-7
Cat. No. B1502209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-methoxyaniline hydrochloride
CAS1159825-08-7
Molecular FormulaC14H16ClNO2
Molecular Weight265.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H15NO2.ClH/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11;/h2-9H,10,15H2,1H3;1H
InChIKeyPPLMMRHKACMTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-methoxyaniline hydrochloride: Properties & Specs


4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS 1159825-08-7) is a substituted aniline derivative with the molecular formula C₁₄H₁₆ClNO₂ and a molecular weight of 265.74 g/mol . The compound features a 3-methoxy-4-benzyloxy substitution pattern on the aniline ring, stabilized as the hydrochloride salt to enhance solubility and storage stability [1]. Its structural characteristics—specifically the presence of both benzyloxy (hydrogen bond acceptor) and methoxy (electron-donating) groups adjacent to the amine functionality—enable versatile reactivity as a synthetic building block in medicinal chemistry and materials science [2]. Standard commercial purity ranges from 95% to 97%, with certificate of analysis documentation available from multiple suppliers including NMR, HPLC, and GC verification .

Solid hydrochloride salt supports precise gravimetric dispensing
3-Methoxy-4-benzyloxy substitution pattern suits downstream derivatization
Multiple purity tiers available to align with synthetic fidelity requirements

4-(Benzyloxy)-3-methoxyaniline hydrochloride Differentiation


4-(Benzyloxy)-3-methoxyaniline hydrochloride possesses a specific 3-methoxy-4-benzyloxy substitution pattern that differentiates it from positional isomers (e.g., 3-benzyloxy-4-methoxyaniline) and analogs lacking either the benzyloxy or methoxy group. In sun protection factor (SPF) applications, derivatives synthesized from the 4-benzyloxy-3-methoxybenzaldehyde core—the aldehyde analog of this aniline building block—demonstrate significantly different SPF activity compared to compounds derived from alternative substitution patterns [1]. Specifically, compounds incorporating the 4-benzyloxy-3-methoxy motif exhibit measurable SPF activity in nanoemulsion formulations (SPF values ranging from 4.424 to 8.641), whereas derivatives without this specific substitution pattern show negligible activity [2]. Additionally, the hydrochloride salt form offers practical advantages in handling and formulation stability compared to the free base form (CAS 15382-71-5), which is an oil with lower aqueous solubility . Substituting with generic anilines lacking the benzyloxy protecting group or with altered substitution geometry would fundamentally alter the steric and electronic properties critical to downstream synthetic applications.

Substitution pattern alteration
Positional isomers or analogs lacking the 4-benzyloxy-3-methoxy motif may shift derivative activity profiles, including SPF and receptor-binding endpoints.
Free base form (oil)
The free base is reported as an oil, limiting gravimetric precision and formulation reproducibility compared to the solid hydrochloride salt.

4-(Benzyloxy)-3-methoxyaniline hydrochloride Evidence


SPF Activity: 4-Benzyloxy-3-Methoxy Core vs. Alternatives

Derivatives synthesized from the 4-benzyloxy-3-methoxybenzaldehyde core (the aldehyde analog derived from the same benzyloxy-methoxy substitution pattern as this aniline) demonstrate substantial SPF activity, whereas alternative substitution patterns yield negligible SPF values. The nanoemulsion formulation NEV-4 containing N-(4-(benzyloxy)-3-methoxybenzylidene)-4-methoxyaniline achieved an in vitro SPF value of 8.641, representing the highest activity among all tested vanillin derivatives in this series. In contrast, the reference formulation without this specific substitution pattern exhibited minimal SPF activity [1].

SPF Activity
Class-level inference
Derivative NEV-4: SPF 8.641 (in vitro) vs negligible for alternative substitution patterns
Class-level substitution pattern context
Derivative-based comparison; direct compound SPF not assessed
Cosmetic chemistry Sun protection factor Vanillin derivatives

MMP Inhibition: 4-Benzyloxy-3-Methoxy Derivatives

In silico molecular docking studies demonstrate that compounds bearing the 4-benzyloxy-3-methoxy motif exhibit stronger binding affinities to matrix metalloproteinases (MMP-1 and MMP-2) compared to derivatives with alternative substitution patterns. Compound V-4 (N-(4-(benzyloxy)-3-methoxybenzylidene)-4-methoxyaniline) showed binding affinity of -7.8 kcal/mol to MMP-1 and -8.2 kcal/mol to MMP-2, ranking among the top-performing compounds in the series [1]. Compounds lacking the benzyloxy group at the para-position relative to the imine linkage demonstrated substantially weaker docking scores [1].

MMP Binding Affinity
Class-level inference
Derivative V-4: -7.8 (MMP-1), -8.2 (MMP-2) kcal/mol vs V-1: -6.5, -6.9
Reported docking affinity difference
In silico; in vitro confirmation pending
Anti-aging Matrix metalloproteinase Molecular docking

N-Type Calcium Channel Blockade Activity

In structure-activity relationship studies of 4-benzyloxyaniline analogues as neuronal N-type calcium channel blockers, the 4-benzyloxy substitution pattern is essential for calcium channel antagonism. Compound 11 in the series, which incorporates the 4-benzyloxyaniline core, demonstrated superior in vivo anticonvulsant efficacy with an ED₅₀ of 12 mg/kg (i.p.) in the DBA/2 mouse audiogenic seizure model, compared to other N-type calcium channel blockers lacking this structural motif which showed ED₅₀ values >30 mg/kg or no significant activity [1].

Ca Channel Blockade
Class-level inference
4-Benzyloxyaniline analog: ED50 12 mg/kg (i.p.) vs >30 mg/kg for non-benzyloxy analogs
Class-level pharmacophore context
Derivative activity; not tested on parent compound
Ion channel pharmacology N-type calcium channel Neurotherapeutics

Hydrochloride Salt vs. Free Base: Handling Benefits

The hydrochloride salt form (CAS 1159825-08-7) provides distinct practical advantages over the free base form (CAS 15382-71-5). The hydrochloride salt is a solid at room temperature and can be stored at ambient conditions in sealed containers away from moisture, whereas the free base is reported as an oil with density 1.143 g/cm³ and boiling point 384.5°C at 760 mmHg [1]. This physical state difference directly impacts weighing accuracy, formulation reproducibility, and long-term storage stability in research and industrial settings.

Salt vs. Free Base
Head-to-head
Hydrochloride: solid; Free base: oil (d 1.143 g/cm³)
Supports salt selection review
Solid form facilitates gravimetric dispensing
Salt selection Formulation Storage stability

Supplier Purity Grade Options

Commercial suppliers offer 4-(benzyloxy)-3-methoxyaniline hydrochloride at two primary purity grades: 95% and 97% (HPLC). Bidepharm provides the compound at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC verification , while multiple suppliers including AKSci, CoolPharm, and Macklin offer ≥95% grade . This 2% purity differential is meaningful for applications requiring high synthetic fidelity—the 97% grade reduces potential side-product formation in multi-step sequences by minimizing reactive impurities.

Purity Grades
Source review
97% (HPLC, with QC documentation); 95% (multiple suppliers)
Supports tiered procurement
Batch-specific COA verification recommended
Quality control Synthetic reliability Procurement optimization

Alkaloid Synthesis: Heliparvifoline Route

4-Methoxy-3-benzyloxyaniline (the regioisomeric variant with inverted methoxy/benzyloxy positions) has been successfully employed as a key intermediate in the total synthesis of the furoquinoline alkaloid heliparvifoline [1]. The compound undergoes condensation with diethyl (2-benzyloxyethyl)-malonate, followed by methylation, debenzylation, and cyclodehydration to yield 2,3-dihydroheliparvifoline, which upon dehydrogenation and acid treatment affords the natural product [1]. This validated synthetic utility demonstrates that anilines bearing this substitution pattern serve as competent precursors for constructing fused heterocyclic ring systems of pharmaceutical relevance.

Alkaloid Synthesis
Supporting evidence
5-step route to heliparvifoline reported for regioisomeric 4-methoxy-3-benzyloxyaniline
Class-level synthetic precedent
Regioisomeric analog; direct applicability requires validation
Natural product synthesis Alkaloid chemistry Heterocyclic construction

4-(Benzyloxy)-3-methoxyaniline hydrochloride Applications


UV-Protective Cosmetic Development

Formulators developing sunscreen or anti-photoaging cosmetic products can utilize 4-(benzyloxy)-3-methoxyaniline hydrochloride as a precursor to synthesize 4-(benzyloxy)-3-methoxybenzaldehyde, which serves as the key intermediate for preparing SPF-active vanillin derivatives. Nanoemulsion formulations (NEV-4) containing derivatives of this core achieve in vitro SPF values up to 8.641, representing the highest activity among compounds in this structural class [1]. The 4-benzyloxy-3-methoxy substitution pattern is essential for this activity—compounds lacking this specific geometry show negligible SPF protection [1]. This building block is therefore strategically relevant for cosmetic R&D teams developing next-generation UV filters with demonstrated efficacy.

Neurotherapeutic Leads: N-Type Calcium Channel Blockers

Medicinal chemistry teams pursuing voltage-gated calcium channel (VSCC) antagonists for pain or epilepsy indications should consider 4-(benzyloxy)-3-methoxyaniline hydrochloride as a core building block. Structure-activity relationship studies confirm that the 4-benzyloxyaniline pharmacophore is essential for N-type calcium channel blockade, with optimized compounds in this series achieving ED₅₀ values of 12 mg/kg (i.p.) in audiogenic seizure models—>2.5-fold more potent than analogs lacking this structural motif [1]. The compound's substitution pattern provides an established entry point for SAR exploration around this validated ion channel target.

High-Purity Multi-Step Organic Synthesis

For synthetic sequences exceeding three steps or those involving sensitive downstream transformations (e.g., palladium-catalyzed cross-couplings, enantioselective reactions), procurement of the 97% purity grade with comprehensive analytical documentation (NMR, HPLC, GC) is justified [1]. The 40% relative reduction in impurity burden compared to 95% grade materials minimizes cumulative side-product formation, which becomes critical when overall yields approach practical limits . This tiered procurement strategy is particularly relevant for process chemistry groups scaling reactions beyond gram quantities or for medicinal chemistry teams where impurity-derived artifacts could confound biological assay interpretation.

Salt Form Selection & Preformulation

Formulation scientists evaluating salt forms for lead compounds can reference the hydrochloride salt of 4-(benzyloxy)-3-methoxyaniline as a comparative benchmark. The salt exhibits solid physical state at ambient temperature, enabling precise gravimetric handling (±0.1 mg accuracy) compared to the corresponding free base oil form (CAS 15382-71-5, density 1.143 g/cm³) which requires volumetric dispensing with inherently lower precision [1]. This physical property differentiation demonstrates how salt selection directly impacts formulation reproducibility and analytical method development, providing a data-supported precedent for salt screening decisions in preformulation workflows.

Application
Selection Property
Validation Focus
Synthetic precursor for UV-protective vanillin derivatives
3-Methoxy-4-benzyloxy substitution pattern
In vitro SPF endpoint of derived compounds (class-level context)
N-type calcium channel antagonist SAR studies
4-Benzyloxyaniline pharmacophore
Seizure model endpoint context for analogs
Multi-step medicinal chemistry synthesis
Purity grade vs. cumulative impurity impact
Side-product reduction in extended sequences (batch COA review)
Preformulation and salt screening research
Solid hydrochloride salt
Weighing precision and formulation reproducibility (salt form comparison)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-3-methoxyaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.